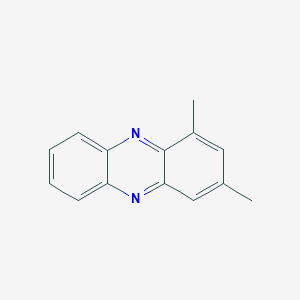

1,3-Dimethylphenazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

1,3-dimethylphenazine |

InChI |

InChI=1S/C14H12N2/c1-9-7-10(2)14-13(8-9)15-11-5-3-4-6-12(11)16-14/h3-8H,1-2H3 |

InChI Key |

OUWSJZZLKOOVSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC3=CC=CC=C3N=C2C(=C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dimethylphenazine and Its Derivatives

Classical and Contemporary Approaches to Phenazine (B1670421) Core Synthesis

The synthesis of the phenazine core has been a subject of extensive research, leading to the development of several named reactions and modern catalytic methods. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Wohl-Aue Synthesis and its Modularity for Halogenated Phenazines

The Wohl-Aue reaction is a classical method for synthesizing phenazines, which has been adapted for the modular synthesis of a diverse library of halogenated phenazines (HPs). nih.govresearchgate.net This approach is particularly valuable for creating analogues with potent antibacterial and biofilm-eradicating properties. nih.govmdpi.comrsc.org The modularity of the Wohl-Aue synthesis allows for the introduction of various substituents at different positions of the phenazine scaffold, enabling detailed structure-activity relationship (SAR) studies. mdpi.comresearchgate.net For instance, a library of 20 halogenated phenazines was synthesized using this method to target both planktonic and biofilm-forming bacteria. nih.govresearchgate.net The synthesis often involves the reaction of a nitroarene with an aniline (B41778), followed by further transformations like demethylation and bromination to yield the final halogenated products. rsc.org This method has proven effective for producing a range of substituted phenazines, including those with enhanced antibacterial activities. researchgate.net

Jourdan-Ullmann Coupling and Reductive Ring-Closure Pathways

A prominent pathway for phenazine synthesis involves the Jourdan-Ullmann coupling followed by a reductive ring-closure. This two-step process is particularly effective for the synthesis of phenazine-1-carboxylic acid (PCA) analogues. rroij.com The initial step is a copper-promoted Jourdan-Ullmann C-N coupling reaction between an aniline and a 2-bromo-3-nitrobenzoic acid derivative. rroij.com This is followed by a reductive ring closure, often using sodium borohydride, to form the phenazine ring system. rroij.comrroij.com This methodology allows for the introduction of diverse functionalities at the 6-, 7-, 8-, and 9-positions of the phenazine core by utilizing appropriately substituted anilines. rroij.com While the Jourdan-Ullmann coupling yields can be moderate to high, the subsequent reductive ring closure can sometimes lead to side reactions like over-reduction and dehalogenation. rroij.com Despite these challenges, this pathway offers a step-economic approach to a wide array of phenazine derivatives. researchgate.net

| Reaction Step | Reagents & Conditions | Average Yield |

| Jourdan-Ullmann Coupling | 2-bromo-3-nitrobenzoic acid, aniline, CuCl, Cu powder, N-ethylmorpholine, 2,3-butanediol, 70°C, ~17 hours | 60% rroij.com |

| Reductive Ring Closure | Sodium borohydride, water or methanol, 60-70°C, ~24 hours | 44% rroij.com |

Buchwald–Hartwig Reaction in Phenazine Construction

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the regioselective synthesis of phenazine derivatives. acs.orgacs.org This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide and an amine, which is a key step in constructing the phenazine precursor, a bis(2-nitrophenyl)amine. acs.org Subsequent reduction of the nitro groups followed by an intramolecular cyclization yields the phenazine core. acs.orgarkat-usa.org This method offers high regioselectivity, allowing for the synthesis of non-symmetrically substituted phenazines with predetermined substitution patterns. acs.orgnih.gov The reaction conditions can be adjusted to accommodate substrates with a variety of functional groups, including both electron-donating and electron-withdrawing groups. acs.org This strategy has been successfully employed in the synthesis of 2,3-dialkoxyphenazines and other complex phenazine structures. acs.orgarkat-usa.org

Beirut Reaction Conditions for Phenazine N-Oxide Derivatives

The Beirut reaction provides a route to phenazine N-oxide derivatives, which are important intermediates and possess biological activity themselves. clockss.orgacs.org This reaction typically involves the condensation of a benzofuroxan (B160326) with a nucleophile, such as a phenolate, leading to a heterocyclic expansion and the formation of a phenazine 5,10-dioxide. rsc.orgresearchgate.net The regioselectivity of the Beirut reaction can be influenced by the electronic properties of the substituents on the benzofuroxan ring. researchgate.netresearchgate.net For instance, the reaction of monosubstituted benzofuroxans can lead to a mixture of positional isomers of the resulting phenazine N-oxides. rsc.orgresearchgate.net Careful control of reaction conditions, including the solvent system and temperature, is crucial for optimizing the yield and purity of the desired product. rsc.org

Regioselective Synthesis of 1,3-Dimethylphenazine and Related Dimethylated Analogues

Achieving regioselectivity in the synthesis of asymmetrically substituted phenazines like this compound presents a significant challenge. Traditional methods often yield mixtures of isomers that are difficult to separate. acs.org An electrochemical method starting from 2,3-dimethylhydroquinone (B130011) and phenylenediamine has been reported to produce the corresponding dimethyl analog of phenazine in good yield. researchgate.net For other dimethylated analogues, such as 7,8-dimethyl-1-hydroxyphenazine 5,10-dioxide, a multi-step synthesis involving the reaction of 4,5-dimethyl-2-nitroaniline (B181755) with 1,2-cyclohexanedione (B122817) followed by oxidation has been developed. rsc.org The enzymatic synthesis of dimethylated phenazines has also been explored, where O-methyltransferases can catalyze the methylation of phenazine precursors, leading to the formation of compounds like 1,6-dimethoxyphenazine. nih.gov

Novel Synthetic Strategies for Derivatization and Functionalization

The functionalization of the phenazine core is crucial for tuning its properties for specific applications. researchgate.netrsc.org Recent strategies have focused on post-functionalization of a pre-formed phenazine ring. rsc.org For instance, the introduction of electron-withdrawing groups through acylation or nucleophilic aromatic substitution (SNAr) on a triamino-phenazinium dye has been shown to dramatically alter the electronic properties of the phenazine core, leading to materials with near-infrared emission. rsc.orgrsc.org

Strategies for Non-Symmetrically Substituted Phenazines

The synthesis of non-symmetrically substituted phenazines presents a significant challenge due to the potential for forming isomeric mixtures. acs.org Traditional methods like the Wohl-Aue or Nietzki-Ernst reactions often result in low yields and a mixture of products, especially with alkoxy-substituted substrates. acs.org To overcome these limitations, modern synthetic strategies have been developed to control the regioselectivity of the substitutions.

One of the most effective methods for achieving regioselective synthesis is the Buchwald-Hartwig amination. acs.orgnih.gov This palladium-catalyzed cross-coupling reaction allows for the precise formation of C-N bonds. A common strategy involves the coupling of a non-symmetrically substituted 4,5-dialkoxy-2-nitroaniline with a 1-bromo-2-nitrobenzene (B46134) derivative. acs.orgnih.gov This is followed by the reduction of the two nitro groups to amines and a subsequent tandem-like oxidation to form the phenazine ring system. acs.orgnih.gov This protocol allows for the synthesis of phenazine derivatives with up to four different substituents at predetermined positions. acs.org

Another innovative approach involves the reaction of polyfluorinated azobenzenes with anilines. researchgate.net This method results in ortho-anilino substituted derivatives that can be converted to non-symmetric phenazines through an acid-catalyzed 6π-electrocyclization-aromatization process. researchgate.net The reaction demonstrates high ortho-regioselectivity, particularly in low-polarity solvents. researchgate.net

Researchers have also explored the oxidative condensation of two different electron-rich amines to create unsymmetrical phenazines. mdpi.com However, this method can be less efficient due to the differential rates of electron transfer from the amine molecules, leading to lower yields of the desired unsymmetrical product. mdpi.com

A summary of yields for various non-symmetrically substituted phenazines synthesized via Buchwald-Hartwig coupling is presented below.

Table 1: Synthesis Yields of Non-Symmetrically Substituted Phenazines via Buchwald-Hartwig Coupling

| Starting Material 1 (4,5-dialkoxy-2-nitroaniline derivative) | Starting Material 2 (1-bromo-2-nitrobenzene derivative) | Phenazine Product | Buchwald-Hartwig Coupling Yield (%) | Phenazine Synthesis Yield (%) |

|---|---|---|---|---|

| 4,5-di-isobutoxy-2-nitroaniline | 1-bromo-4-(tert-butyl)-2-nitrobenzene | 7-(tert-butyl)-2,3-diisobutoxyphenazine | 95 | 85 |

| 4,5-di-hexyloxy-2-nitroaniline | 1-bromo-4-(tert-butyl)-2-nitrobenzene | 7-(tert-butyl)-2,3-dihexyloxyphenazine | 92 | 88 |

| 4,5-di-isobutoxy-2-nitroaniline | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | 2,3-diisobutoxy-7-(trifluoromethyl)phenazine | 89 | 81 |

| 4,5-di-hexyloxy-2-nitroaniline | 1-bromo-2-nitro-4-(trifluoromethyl)benzene | 2,3-dihexyloxy-7-(trifluoromethyl)phenazine | 85 | 83 |

Data sourced from a study on the synthesis of 2,3-dialkoxyphenazine derivatives. acs.org

Development of High-Yield Reaction Conditions and Catalytic Systems

The development of efficient catalytic systems is paramount for achieving high yields in phenazine synthesis. Palladium-based catalysts, particularly in combination with phosphine (B1218219) ligands like BINAP, have proven effective for the double Buchwald-Hartwig amination of substituted bromoanilines to form phenazines. clockss.org This method has been shown to convert a range of bromoanilines with both electron-donating and electron-withdrawing groups into the corresponding disubstituted phenazines in good yields. clockss.org

In addition to palladium, copper-based catalysts have also been employed. A notable example is the use of a water-soluble copper complex with pyridine-2-carboxylate as a ligand to catalyze the synthesis of phenazine from o-iodoaniline in water, achieving a 78% yield. google.com This method is highlighted as environmentally friendly and safe. google.com

Nanocatalysts are another area of active research for improving reaction efficiency. Copper oxide quantum dots supported on magnetic mesoporous silica (B1680970) nanoparticles (M-MSNs/CuO(QDs)) have been used for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives, with yields ranging from 86–95%. rsc.orgrsc.org This catalyst is reusable and operates under mild thermal conditions. rsc.orgrsc.org Another highly efficient system is a Brønsted-Lewis acidic catalyst, 4,4'-(1,4-phenylene)di(sulfonic)pyridinium tetrachloroferrate (PDSPTCF), used for producing benzo[a]benzo researchgate.netrsc.orgchromeno[2,3-c]phenazine derivatives in high yields under solvent-free conditions. d-nb.info

The optimization of reaction conditions is also crucial. For instance, the reductive ring closure of 2-((phenyl)amino)-3-nitrobenzoic acids to form phenazine-1-carboxylic acid analogues was found to be optimal at around 24 hours at 60-70°C. rroij.com Microwave irradiation has also been utilized to accelerate the synthesis of benzo[a]furo[2,3-c]phenazine derivatives under solvent-free conditions, leading to excellent yields in shorter reaction times. tandfonline.com

Table 2: Comparison of Catalytic Systems for Phenazine Synthesis

| Catalyst | Reaction Type | Substrates | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Pd(OAc)₂ / BINAP | Double Buchwald-Hartwig Amination | Substituted Bromoanilines | up to 95% | Good for unsymmetrically disubstituted phenazines. clockss.org |

| Water-soluble Copper Complex | Catalytic Coupling | o-Iodoaniline | 78% | Environmentally friendly, uses water as a solvent. google.com |

| M-MSNs/CuO(QDs) | Condensation | 2-hydroxy-1,4-naphthoquinone, o-phenylenediamine, aromatic aldehydes, malononitrile | 86-95% | Reusable, mild conditions, high yield. rsc.orgrsc.org |

| PDSPTCF | One-pot Multicomponent Domino Reaction | Benzene-1,2-diamine, 2-hydroxynaphthalene-1,4-dione, aldehydes | High | Synergistic Brønsted-Lewis acidity, solvent-free. d-nb.info |

| H₃PW₁₂O₄₀@Fe₃O₄-ZnO | Multicomponent Reaction | 2-hydroxynaphthalene-1,4-dione, arylglyoxal, indoles | Good to excellent | Solvent-free, microwave irradiation, rapid. tandfonline.com |

Purification and Isolation Techniques for Synthetic Phenazines

The purification and isolation of synthetic phenazines are critical steps to obtain high-purity compounds for characterization and application. Column chromatography is a widely used and effective method for this purpose.

Silica gel column chromatography is the most common technique, utilizing various solvent systems to separate the desired phenazine from byproducts and unreacted starting materials. acs.orgclockss.org The choice of eluent is crucial and is often a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). clockss.orgias.ac.in The polarity of the solvent system is often gradually increased to elute compounds with different polarities. For example, a gradient from 10:1 hexanes:EtOAc to 1:1 hexanes:EtOAc has been used to purify dimethyl phenazine-1,3-dicarboxylate. clockss.org In another instance, a solvent system of 90% (v/v) dichloromethane (B109758) in ethyl acetate was found to be optimal for purifying a phenazine derivative on a silica gel column. thaiscience.info

In some cases, multiple chromatographic steps are necessary to achieve the desired purity. skemman.is For the purification of this compound 5,10-dioxide, after initial extraction, the crude material was subjected to flash column chromatography five times, followed by elution through a silica plug to obtain the purified product. skemman.is

Besides silica gel, other stationary phases can also be used. For instance, an Amberlite XAD-16 resin column was used for the isolation of phenazine-1-carboxylic acid, eluting with 70% (v/v) acetonitrile (B52724) in water. thaiscience.info Gel filtration with Sephadex G-25 has also been reported for phenazine purification. researchgate.net

After column chromatography, the purity of the isolated phenazine is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. acs.orgclockss.orgskemman.is The final purified product is typically obtained as a crystalline solid after evaporation of the solvent. acs.orgclockss.org

Biosynthetic Pathways and Microbial Production of Phenazines

Elucidation of Phenazine (B1670421) Biosynthesis Pathways

The journey to producing the core phenazine structure begins with a well-known primary metabolic route.

The biosynthesis of all phenazines originates from the shikimate pathway. acs.orgmpg.de This essential metabolic route is responsible for the production of aromatic amino acids, and it provides the initial building blocks for the phenazine scaffold. nih.govfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), both of which are intermediates in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. nih.govfrontiersin.org Isotope labeling studies have confirmed that shikimic acid is a direct precursor to phenazines like pyocyanin (B1662382) and phenazine-1-carboxylic acid. mpg.de

Chorismic acid is the final product of the shikimate pathway and serves as a critical branch-point intermediate, diverting carbon flow towards phenazine biosynthesis. acs.orgmpg.de The conversion of chorismic acid to the phenazine core involves several key downstream intermediates. usm.edu

The initial step is the conversion of chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). usm.eduiucr.org This is followed by the hydrolysis of ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), a reaction catalyzed by an isochorismatase. acs.orgusm.edu DHHA is a significant intermediate, and its accumulation has been observed in mutants where the subsequent biosynthetic step is blocked. researchgate.net DHHA then undergoes isomerization to form 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC). researchgate.net Two molecules of AOCHC are then condensed to create the tricyclic phenazine scaffold. researchgate.net

Enzymology and Genetic Regulation of Phenazine Biosynthesis

The intricate chemical transformations in phenazine biosynthesis are orchestrated by a suite of enzymes encoded by a conserved set of genes.

The core genes required for the synthesis of the initial phenazine product, phenazine-1-carboxylic acid (PCA), are typically clustered together in a phz operon. frontiersin.orgresearchgate.net Five of these genes—phzB, phzD, phzE, phzF, and phzG—are highly conserved across all known phenazine-producing bacteria. scribd.comasm.org

phzE : Encodes an anthranilate synthase-like enzyme that catalyzes the first committed step, the conversion of chorismic acid to ADIC. usm.eduiucr.org

phzD : Encodes an isochorismatase that hydrolyzes ADIC to DHHA. acs.orgusm.edu

phzF : Encodes an isomerase that converts DHHA to AOCHC. usm.eduresearchgate.net This enzyme is crucial and highly conserved. asm.org

phzB : Encodes a condensing enzyme that takes two molecules of the AOCHC precursor and joins them in a head-to-tail fashion to form the tricyclic phenazine ring structure. usm.eduresearchgate.net

phzG : Encodes a flavin-dependent oxidase that is believed to catalyze the final oxidation and aromatization steps, leading to the formation of phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). usm.eduiucr.org The exact role and substrate of PhzG are still under investigation, but it is essential for the production of the final aromatic phenazine core. iucr.orgresearchgate.net

Interestingly, many pseudomonads possess a phzA gene, which is a homolog of phzB. While inactive on its own, the presence of PhzA significantly enhances the production of PCA. nih.gov

The production of phenazines is tightly regulated at the genetic level, often involving quorum sensing systems, which allows bacteria to coordinate gene expression based on population density. nih.gov In Pseudomonas aeruginosa, the las and rhl quorum-sensing systems, along with the Pseudomonas quinolone signal (PQS), positively regulate the expression of the phz operons. nih.govplos.org

Strategies to overproduce phenazines often involve metabolic engineering. mdpi.com One common approach is to enhance the precursor supply from the shikimate pathway by overexpressing genes like ppsA (encoding PEP synthase) and tktA (encoding transketolase). frontiersin.orgfrontiersin.org Another strategy is the deletion of negative regulatory genes to derepress the phz operon. researchgate.net Furthermore, optimizing fermentation conditions, such as nutrient composition and feeding strategies, has proven effective in increasing yields. mdpi.comacs.org For instance, fed-batch fermentation strategies have led to significantly higher production of PCA. mdpi.com

Microbial Production of Phenazines, including Dimethylated Analogues

A wide variety of bacteria, particularly from the genera Pseudomonas and Streptomyces, are known to produce phenazines. frontiersin.org While phenazine-1-carboxylic acid (PCA) and pyocyanin are among the most studied, a diverse array of over 180 naturally occurring phenazine derivatives have been identified. researchgate.netacs.org

The production of specific phenazine derivatives, including dimethylated analogs like 1,3-dimethylphenazine, is typically accomplished through the action of modifying enzymes that act on the core phenazine scaffold. mdpi.com For example, the enzyme PhzM is a methyltransferase that can add a methyl group to the phenazine ring. mdpi.com While the direct microbial production of this compound is not as commonly reported as other derivatives, the enzymatic machinery for phenazine modification exists in various microorganisms. The production of specific, less common phenazines can often be achieved through the engineering of microbial cell factories, where genes for specific modifying enzymes are introduced into a host strain that efficiently produces the core phenazine precursor. nih.gov This approach allows for the targeted synthesis of desired phenazine structures.

Based on a comprehensive review of the available scientific literature, there is no specific information regarding the microbial biosynthesis of the compound this compound. While the biosynthesis of a wide array of phenazine derivatives by various microorganisms is well-documented, the pathways for the production of this particular dimethylated isomer have not been described.

The provided outline focuses on the biosynthetic production of a chemical compound by Pseudomonas species, Streptomyces species, and through metabolic engineering. However, since the natural biosynthetic pathways for this compound are not reported in the scientific literature, it is not possible to generate an article that accurately adheres to the requested structure and focus.

Research extensively covers the production of other phenazines, such as phenazine-1-carboxylic acid (PCA), pyocyanin, and phenazine-1-carboxamide (B1678076) (PCN), by the specified microbial genera. skemman.isfrontiersin.orgrroij.com Furthermore, numerous studies detail the metabolic engineering of these pathways to enhance yields or create novel derivatives. frontiersin.orgnih.gov

Conversely, mentions of this compound in chemical literature are primarily in the context of chemical synthesis methodologies rather than microbial production. acs.org

Therefore, due to the lack of foundational information on the biosynthesis of this compound, an article detailing its production as per the provided outline cannot be constructed.

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Precise Molecular Geometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

While a complete, experimentally verified, and assigned ¹H and ¹³C NMR dataset for 1,3-Dimethylphenazine is not extensively reported in the literature, the expected spectral features can be predicted based on the principles of NMR spectroscopy and data from analogous phenazine (B1670421) derivatives. The asymmetry of the 1,3-disubstitution pattern would result in a unique set of signals for each proton and carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 125 - 135 |

| Aromatic C (quaternary) | - | 140 - 145 |

| Aromatic C-CH₃ | - | 130 - 140 |

| CH₃ | 2.5 - 3.0 | 15 - 25 |

Note: These are estimated ranges and actual experimental values may vary depending on the solvent and other experimental conditions.

A detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be necessary for the unambiguous assignment of all proton and carbon signals.

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide valuable information about the electronic environment of nitrogen atoms. In phenazine derivatives, the chemical shifts of the nitrogen atoms are sensitive to the nature and position of substituents on the aromatic rings.

For this compound, the two nitrogen atoms are in non-equivalent chemical environments due to the asymmetric substitution pattern. This would be expected to give rise to two distinct signals in the ¹⁵N NMR spectrum. The precise chemical shifts would be influenced by the electron-donating effect of the two methyl groups. By comparing the observed ¹⁵N chemical shifts with those of other substituted phenazines, it is possible to gain insights into the electronic effects of the substituents and confirm the substitution pattern.

For largely planar and rigid aromatic systems like this compound, the scope for significant conformational isomerism is limited. The primary conformational aspect to consider would be the rotational orientation of the methyl groups. At room temperature, it is expected that the rotation of the methyl groups would be rapid on the NMR timescale, resulting in time-averaged signals.

Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be employed to probe the spatial proximity between the protons of the methyl groups and the adjacent aromatic protons. This could provide information about the preferred, albeit rapidly interconverting, orientations of the methyl groups relative to the plane of the phenazine ring.

Vibrational and Electronic Spectroscopic Analysis

Vibrational and electronic spectroscopy provide complementary information to NMR by probing the vibrational energy levels and electronic transitions within the molecule.

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to be characterized by several key absorption bands.

Table 2: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic rings. |

| Aliphatic C-H Stretch | 2850 - 3000 | Stretching vibrations of the C-H bonds in the methyl groups. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings. |

| C-N Stretch | 1300 - 1350 | Stretching vibrations of the carbon-nitrogen bonds within the phenazine core. |

| C-H Bend | 700 - 900 | Out-of-plane bending vibrations of the C-H bonds on the aromatic rings, which can be diagnostic of the substitution pattern. |

The specific frequencies and intensities of these bands provide a unique "fingerprint" for this compound, allowing for its identification and the confirmation of the presence of its key functional groups.

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within this compound. The phenazine core, an aromatic N-heterocycle, possesses a conjugated π-system that gives rise to characteristic absorption and emission spectra. The absorption bands observed are primarily due to π → π* and n → π* transitions.

The high-energy π → π* transitions are typically responsible for the strong absorption bands observed in the UV region, while the lower-energy n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, often appear as weaker, longer-wavelength absorptions. The substitution of two methyl groups on the phenazine ring is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent phenazine molecule, due to the electron-donating inductive effect of the alkyl groups.

While specific experimental data for this compound is not extensively reported in publicly available literature, the expected absorption maxima can be inferred from data on phenazine and related derivatives. The emission spectrum (fluorescence) is typically observed at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift) and provides information about the electronic structure of the excited state. For many phenazine derivatives, the fluorescence quantum yield can be highly dependent on the solvent environment. mdpi.comresearchgate.net

Table 1: Representative UV-Vis Absorption Data for Phenazine and a Related Derivative in Solution Note: This table provides context based on related compounds, as specific experimental data for this compound is not readily available in the cited literature.

| Compound | Solvent | Absorption Maxima (λmax) in nm | Molar Absorptivity (ε) in L·mol⁻¹·cm⁻¹ |

| Phenazine | Ethanol | ~250, ~361 | ~125,900, ~14,100 |

| 5,10-dihydrophenazine (B1199026) derivative | Dichloromethane (B109758) | ~310, ~380 | Not Reported |

Based on these data, this compound is predicted to exhibit strong absorption bands in the 250-260 nm and 360-390 nm regions.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for the detection and characterization of paramagnetic species, including the radical cation or anion of this compound. This technique is exclusively sensitive to molecules with one or more unpaired electrons. unibo.it The generation of a this compound radical, typically through electrochemical oxidation or reduction, would produce a species amenable to EPR analysis.

The resulting EPR spectrum provides two primary pieces of information:

The g-factor: This value is determined by the position of the signal and is characteristic of the electronic environment of the unpaired electron. For organic radicals involving nitrogen and carbon, the g-value is typically close to that of a free electron (g ≈ 2.0023), with slight deviations providing insight into the radical's structure. washington.edu

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (such as ¹H and ¹⁴N) within the molecule splits the EPR signal into multiple lines. The pattern and spacing of these lines (the hyperfine coupling constant, a) reveal the distribution of the unpaired electron's spin density across the molecule, effectively mapping the radical's structure.

For the this compound radical cation, significant hyperfine coupling would be expected with the two ¹⁴N nuclei (nuclear spin I=1), the protons on the aromatic rings, and the protons of the two methyl groups. Analysis of this complex hyperfine structure is crucial for confirming the radical's identity and understanding its electronic distribution. acs.orgresearchgate.net

Table 2: Predicted EPR Hyperfine Coupling Constants for the this compound Radical Cation Note: These values are hypothetical and based on typical constants for aromatic nitrogen-containing radicals, as direct experimental data for the this compound radical is not available in the searched literature.

| Interacting Nucleus | Number of Nuclei | Predicted Hyperfine Coupling Constant (a) in Gauss (G) |

| ¹⁴N | 2 | 5.0 - 7.0 G |

| Aromatic ¹H | 6 | 0.5 - 4.0 G (position dependent) |

| Methyl ¹H | 6 | 2.0 - 5.0 G |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the precise molecular weight and structural details of this compound by analyzing its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₄H₁₂N₂, giving it a monoisotopic mass of approximately 208.1000 g/mol .

In a typical electron ionization (EI) mass spectrum, this compound is expected to display a prominent molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 208, owing to the stability of the aromatic phenazine ring system. libretexts.org The energetic molecular ion then undergoes characteristic fragmentation, providing a unique fingerprint for the molecule.

The most anticipated fragmentation pathways include:

Loss of a hydrogen radical (•H): This would produce a stable [M-1]⁺ ion at m/z 207.

Loss of a methyl radical (•CH₃): This is a very common fragmentation for methylated aromatic compounds, leading to a highly stable [M-15]⁺ ion at m/z 193. wikipedia.org This is often the base peak (the most intense peak) in the spectrum.

Loss of acetonitrile (B52724) (CH₃CN): A rearrangement followed by fragmentation could lead to the loss of a neutral acetonitrile molecule, resulting in an [M-41]⁺ ion.

Further fragmentation of the ring structure can lead to smaller ions, but the M⁺• and [M-15]⁺ peaks are expected to be the most diagnostic. researchgate.netchemguide.co.uk

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound Note: The m/z values are calculated based on the molecular formula, and fragmentation pathways are predicted from established principles of mass spectrometry for aromatic compounds.

| m/z (Mass/Charge) | Proposed Ion Structure | Proposed Neutral Loss |

| 208 | [C₁₄H₁₂N₂]⁺• (Molecular Ion) | None |

| 207 | [C₁₄H₁₁N₂]⁺ | •H |

| 193 | [C₁₃H₉N₂]⁺ | •CH₃ |

| 180 | [C₁₃H₈N]⁺ | •HCN from m/z 207 |

| 165 | [C₁₂H₇N]⁺ | •HCN from m/z 193 |

Electronic Structure and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules such as 1,3-Dimethylphenazine. DFT calculations are used to determine optimized molecular geometries, predict electronic properties, and analyze chemical reactivity. unimib.itscirp.org

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. scirp.orgresearchgate.net For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-31G*, are effective for this purpose. nih.govmdpi.com

The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For the parent phenazine (B1670421) molecule, structural parameters obtained by B3LYP/6-31G* geometry optimization show good agreement with available experimental data. nih.gov The introduction of two methyl groups at the 1 and 3 positions of the phenazine core is expected to cause minor distortions in the planarity of the aromatic system due to steric hindrance and electronic effects. Conformational analysis would focus on the orientation of the methyl groups relative to the phenazine ring system to identify the most stable rotamers. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Optimization Note: This table presents typical, illustrative values expected from a DFT/B3LYP calculation for similar aromatic systems, as specific published data for this compound is not available.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-N Bond Length | Average bond length in the central pyrazine (B50134) ring | ~1.34 Å |

| C-C Bond Length (Aromatic) | Average bond length within the benzene rings | ~1.40 Å |

| C-C Bond Length (Methyl) | Bond between ring carbon and methyl carbon | ~1.51 Å |

| C-H Bond Length (Methyl) | Average C-H bond in the methyl groups | ~1.09 Å |

| C-N-C Bond Angle | Angle within the central pyrazine ring | ~117° |

| C-C-C Bond Angle | Angle within the outer benzene rings | ~120° |

DFT is highly effective for predicting key electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial frontier molecular orbitals that determine a molecule's electronic behavior. The energy difference between them, the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. edu.krd A small gap suggests the molecule is more reactive and can be easily excited. schrodinger.com The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Maps are another valuable output of DFT calculations. uni-muenchen.de MEP maps visualize the charge distribution across the molecule, indicating regions of positive and negative electrostatic potential. wolfram.comucsb.edu These maps are useful for predicting how a molecule will interact with other charged or polar species. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For this compound, the nitrogen atoms are expected to be regions of high negative potential, while the hydrogen atoms of the methyl groups and the aromatic rings would exhibit positive potential.

Table 2: Calculated Electronic Properties of this compound Note: Values are illustrative and represent typical results from DFT calculations on phenazine derivatives.

| Property | Description | Illustrative Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.4 eV |

Beyond visual MEP maps, DFT allows for the quantitative analysis of charge distribution through methods like Mulliken or Natural Bond Orbital (NBO) population analysis. This provides partial atomic charges on each atom, offering insight into the electronic effects of the methyl substituents on the phenazine core.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of the molecule. nih.govsemanticscholar.org These parameters help in quantifying the molecule's reactivity, stability, and interaction tendencies. mdpi.comresearchgate.net

Table 3: Key Chemical Reactivity Parameters from DFT

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution; related to the HOMO-LUMO gap. edu.krd |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ = -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Molecular Dynamics (MD) Simulations

While DFT provides a static, time-independent picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.govmdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual microscope to observe molecular interactions and conformational changes. dovepress.comnih.gov

MD simulations can be used to study this compound in condensed phases. In a simulated liquid state (e.g., dissolved in a solvent), the simulations can reveal how the molecule tumbles, vibrates, and interacts with surrounding solvent molecules. Key intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, can be identified and characterized.

In the solid state, MD simulations can be used to study the packing of molecules in a crystal lattice. mdpi.com These simulations help in understanding the forces that stabilize the crystal structure, such as π-π stacking between the aromatic phenazine cores of adjacent molecules. The collective motions and vibrations within the crystal can also be analyzed.

Although the phenazine core is largely rigid, the methyl groups possess rotational freedom. MD simulations allow for the study of the conformational flexibility of these groups and the molecule as a whole. mdpi.comnih.gov Key metrics derived from MD trajectories, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), are used to quantify this flexibility. nih.gov

RMSF calculates the fluctuation of individual atoms or groups of atoms, highlighting the most flexible regions of the molecule. For this compound, the atoms of the methyl groups would be expected to show the highest RMSF values.

These simulations can also predict how the molecule's structure responds to changes in its environment, such as variations in temperature or pressure. nih.gov

Quantum Chemical Analysis of Redox Potentials and Electron Transfer Mechanisms

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting and understanding the electrochemical properties of phenazine derivatives. These theoretical investigations provide valuable insights into how structural modifications influence redox potentials and electron transfer kinetics, which are crucial for applications such as organic redox flow batteries.

The redox potential of the phenazine core is sensitive to the nature and position of substituent groups. Functional groups are broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Methyl groups, as are present in this compound, are considered electron-donating. Theoretical studies on monosubstituted phenazines have shown that EDGs tend to lower the reduction potential, making the molecule easier to oxidize and harder to reduce. Conversely, EWGs increase the redox potential.

A systematic DFT study on various phenazine derivatives revealed that the position of the substituent significantly impacts the redox potential. rsc.org The phenazine structure has two distinct substitution sites, referred to as R1 (positions 1, 4, 6, 9) and R2 (positions 2, 3, 7, 8). The introduction of a single methyl group at either position is predicted to decrease the first reduction potential compared to the parent phenazine. For this compound, with methyl groups at both an R1 and an R2 type position, the combined effect of these two electron-donating groups is expected to result in a more negative redox potential than that of unsubstituted phenazine. High-throughput DFT modeling has demonstrated that strategic functionalization with EDGs can yield redox potentials that are equal to or even more negative than fully functionalized derivatives. rsc.org

The following table illustrates the predicted effect of electron-donating and electron-withdrawing groups on the first redox potential of the phenazine core based on computational studies.

| Functional Group | Group Type | Predicted Effect on First Redox Potential |

| -CH₃ (Methyl) | Electron-Donating | Decrease |

| -NH₂ (Amino) | Strong Electron-Donating | Significant Decrease |

| -OH (Hydroxyl) | Electron-Donating | Decrease |

| -CN (Cyano) | Strong Electron-Withdrawing | Significant Increase |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Significant Increase |

| -F (Fluoro) | Electron-Withdrawing | Increase |

This table is a generalized representation based on computational studies of various phenazine derivatives.

Beyond thermodynamics (redox potential), quantum chemical analysis also sheds light on the kinetics of electron transfer. The reorganization energy (λ) is a key parameter that describes the energy required for the structural rearrangement of the molecule and its solvent shell during electron transfer. A lower reorganization energy generally corresponds to a faster electron transfer rate. Computational studies have predicted that many phenazine derivatives have structural stabilities, as indicated by reorganization energies and RMSD values between oxidized and reduced states, that are similar to or even better than other commonly used organic redox-active molecules. rsc.org While specific calculations for this compound are not available, the rigid nature of the phenazine core suggests that it would likely exhibit favorable electron transfer kinetics.

Computational Studies on DNA Binding Mechanisms

Computational methods, especially molecular docking and molecular dynamics simulations, are powerful tools for investigating the potential interactions between small molecules and biological macromolecules like DNA. While specific computational studies on the DNA binding of this compound are not prominent in the literature, the general binding mechanisms of phenazine derivatives have been explored, providing a framework for predicting its likely behavior.

Phenazines, being planar aromatic systems, are known to interact with DNA primarily through intercalation. This binding mode involves the insertion of the planar molecule between the base pairs of the DNA double helix. Molecular docking studies on other phenazine derivatives, such as 2,3-diaminophenazine, have been performed to determine their binding affinities and preferred orientations with DNA. researchgate.net These studies often calculate a binding energy, with more negative values indicating a more stable interaction.

For a molecule like this compound, a computational docking study would typically involve the following steps:

Preparation of the Receptor and Ligand: A 3D structure of a DNA segment (the receptor) is obtained, often from a protein data bank. The 3D structure of this compound (the ligand) is generated and its energy is minimized.

Docking Simulation: A docking software is used to explore various possible binding poses of the ligand within the DNA structure, typically targeting the minor or major grooves, or the intercalation site.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, between the ligand and the DNA bases or backbone.

Based on the structure of this compound, it is plausible that it would intercalate into the DNA helix. The two methyl groups might influence its binding affinity and specificity. For instance, they could sterically hinder certain binding orientations or form favorable hydrophobic interactions within the intercalation pocket.

The table below outlines the typical computational approaches used to study small molecule-DNA interactions and the type of information they provide, which would be applicable to an analysis of this compound.

| Computational Method | Information Obtained | Relevance to this compound-DNA Binding |

| Molecular Docking | Predicts preferred binding mode (e.g., intercalation, groove binding), binding affinity (scoring), and key intermolecular interactions. | Would provide initial insights into how this compound fits into the DNA structure and the primary forces driving the interaction. |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-DNA complex over time, assessing the stability of the binding pose and conformational changes. | Could be used to validate the stability of the docked pose of this compound and observe how the DNA structure adapts to its presence. |

| Free Energy Calculations (e.g., MM/PBSA, MM/GBSA) | Provides a more accurate estimation of the binding free energy by considering solvent effects and entropic contributions. | Would offer a more quantitative prediction of the binding strength between this compound and DNA. |

These computational approaches have been successfully applied to various phenazine-based compounds, confirming their ability to bind to DNA and elucidating the molecular details of these interactions. researchgate.net Such studies are crucial for the rational design of new molecules with specific DNA binding properties.

Redox Chemistry and Electron Transfer Mechanisms

Electrochemical Characterization of 1,3-Dimethylphenazine and Analogues

The electrochemical behavior of this compound and related phenazine (B1670421) compounds is central to their function. This is characterized by their ability to undergo reversible oxidation-reduction reactions, which can be coupled with proton transfer, depending on the environment.

Reversible Oxidation-Reduction Pathways and Redox Potentials

N,N'-dimethylphenazine (DMPZ), a close analogue of this compound, demonstrates stable and reversible successive one-electron redox reactions. In solvents with a low donor number, such as acetonitrile (B52724), cyclic voltammetry shows two distinct redox peaks. The specific energy of N,N'-substituted phenazine cathodes in dual-ion batteries can reach 622 Wh kg−1, with reversible two-electron transfers occurring at 3.7 and 3.1 V. In a lithium-ion battery setup with a Li4Ti5O12 anode, the DMPZ cathode exhibits voltage plateaus at 2.2 and 1.6 V.

The reversibility of these reactions is significantly influenced by the solvent. In high-donor-number solvents like dimethyl sulfoxide (B87167) (DMSO), the second multi-electron transfer is no longer reversible. This is attributed to the demethylation of DMPZ during the second oxidation process. The redox potential of phenazine derivatives can be tuned by the addition of electron-donating or electron-withdrawing functional groups. For instance, N,N-dimethyl-phenazine (DMPZ) has a first oxidation peak at 1.82 V.

Proton-Coupled Electron Transfer Processes

Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred together in a single concerted step or in separate, sequential steps. This mechanism is crucial in many biological and chemical energy conversion processes as it can avoid high-energy intermediates. In PCET, the transfer of an electron and a proton can be from different orbitals on the donor to different orbitals on the acceptor.

While specific studies on the proton-coupled electron transfer processes of this compound are not extensively detailed in the available research, the general principles of PCET are highly relevant to the redox chemistry of phenazine compounds. The nitrogen atoms in the phenazine ring can act as proton acceptors, and the redox state of the molecule can significantly influence the pKa of these sites. This interplay between electron and proton transfer is critical for the biological function of many phenazine derivatives.

Role as Electron Shuttles in Chemical and Biological Systems

Phenazines, including this compound, are well-known for their ability to act as electron shuttles, facilitating redox reactions in various environments.

Facilitation of Microbial Energy Metabolism

Phenazines play a crucial role as electron shuttles in microbial energy metabolism. These compounds are produced by various bacteria and are involved in a range of biological processes. They can accept electrons from microbial metabolism and transfer them to external electron acceptors, a process vital for the survival of microorganisms in oxygen-limited environments. For example, phenazines produced by Pseudomonas aeruginosa are essential for its anaerobic survival.

Interactions with Redox Enzymes and Molecular Targets

Phenazines can interact with various redox enzymes and components of the electron transport chain. They have been shown to be reduced by cytoplasmic enzymes and can oxidize NAD(P)H. Specifically, the periplasmic PQQ-dependent glucose dehydrogenase (Gcd) in P. aeruginosa and P. putida is capable of reducing phenazines like phenazine-1-carboxylic acid (PCA) and pyocyanin (B1662382) (PYO).

The interaction with these enzymes allows phenazines to divert electrons from the cell's primary metabolic pathways to external acceptors. This is not only important for the physiology of the producing organism but also has implications for biotechnological applications such as microbial fuel cells. The ability of phenazines to cross cell membranes allows them to shuttle electrons between intracellular and extracellular environments, effectively linking cytoplasmic metabolism with external redox processes.

Influence of Methyl Substituents on Redox Stability and Reactivity

The presence and position of substituents on the phenazine ring, such as methyl groups, have a significant impact on the molecule's redox properties. The electronic behavior of these functional groups plays a key role in determining the redox potential of phenazine derivatives.

Electron-donating groups, like methyl groups, tend to shift the redox potential to more negative values. For example, the redox potential of 2-methylphenazine (B94845) is -0.143 V (vs. SHE), which is slightly more negative than that of unsubstituted phenazine (-0.158 V vs. SHE). This is because electron-donating groups increase the electron density on the phenazine core, making it easier to oxidize (lose an electron) and harder to reduce (gain an electron).

Dissolution Mechanisms and Shuttle Effects in Organic Battery Systems

The solubility of organic electrode materials in battery electrolytes is a significant drawback that can lead to performance issues. researchgate.net In the case of this compound (DMPZ), its high solubility is a key factor contributing to the shuttle effect, a phenomenon that can cause unstable capacity and low coulombic efficiency in organic batteries. researchgate.netnih.gov

The shuttle effect is often likened to that in lithium-sulfur batteries, where dissolved redox-active species migrate between the electrodes, leading to a form of self-discharge and short-circuiting of the cell. researchgate.net However, extensive research into DMPZ reveals a more complex mechanism than simple molecular diffusion. researchgate.netnih.gov

The Role of Electron Hopping in the Shuttle Effect

A poor correlation was observed between the solubility of DMPZ and the operational performance of the battery, indicating that solubility alone does not fully account for the detrimental effects. researchgate.netnih.gov Instead, the process of electron self-exchange appears to be the dominant factor. nih.gov

To counteract this electron-hopping process, two primary strategies have been proposed:

Anode Pre-treatment: Forming a solid-electrolyte interface on the anode can help to prevent the unwanted reactions. nih.gov

Use of DMPZ Salt: Utilizing DMPZ salt as the active material, rather than the neutral DMPZ, has been shown to be an effective counter-measure. nih.gov

These approaches have demonstrated improvements in both coulombic efficiency and capacity retention, suggesting that the solubility of organic materials like DMPZ does not have to be a barrier to their application in batteries. nih.gov

Redox Chemistry and Structural Evolution

The redox mechanism of DMPZ involves a reversible two-step process. rsc.org During battery operation, DMPZ undergoes significant and reversible structural changes. rsc.org These changes can be observed through various spectroscopic methods:

UV/Vis Absorption Spectroscopy: The as-prepared electrode shows a characteristic peak for DMPZ at 336 nm. rsc.org Upon one-electron oxidation (half-charged state), two new absorption bands appear at 350 nm and 450 nm, which are likely due to the formation of radical cations. rsc.org When fully charged, the 350 nm peak shifts further to 370 nm. rsc.org This process is reversed during discharge. rsc.org

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectra of DMPZ also show reversible changes during charging and discharging. rsc.org Many of the peaks observed in the resting state gradually disappear during the charging process and then reappear upon discharge. rsc.org This is attributed to the delocalized electrons in the heterocyclic system of DMPZ during the redox reactions, which affect the vibrational modes of the molecule. rsc.org The full recovery of the FTIR spectra after a cycle indicates the high reversibility and stability of the DMPZ molecular structure. rsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS scans confirm the reversible redox reaction around the nitrogen atoms in the pyrazine (B50134) ring of the DMPZ molecule during the battery's cycling. rsc.org

The following table summarizes the key spectroscopic changes observed in DMPZ during battery operation:

| Spectroscopic Method | State of Charge | Observed Features |

| UV/Vis Absorption | As-prepared | Characteristic peak at 336 nm |

| Half-charged | Two separate absorption bands at 350 nm and 450 nm | |

| Fully charged | Absorption at 350 nm red-shifts to 370 nm | |

| FTIR | Charging | Gradual disappearance of characteristic peaks |

| Discharging | Recovery of characteristic peaks | |

| XPS | Cycling | Reversible redox reaction around nitrogen atoms in the pyrazine ring |

Electrochemical Behavior in Different Electrolytes

The electrochemical activity and reversibility of DMPZ are significantly influenced by the type of electrolyte solvent used. ibs.re.kr For example, in a tetraethylene glycol dimethyl ether (TEGDME) electrolyte with LiTFSI, DMPZ exhibits reversible two-step redox reactions. rsc.org However, in the presence of strong nucleophiles, a new redox reaction can appear, which is attributed to the demethylation of DMPZ during the second oxidation process, leading to the formation of 5-methyl-phenazinium-type products. ibs.re.kr

The choice of electrolyte also impacts the redox potential. Density functional theory (DFT) calculations have shown that the redox potential of phenazine derivatives is sensitive to the dielectric constant of the solvent, particularly in solvents with low dielectric constants. rsc.org

Interactions Within Biological Systems: Mechanistic Insights

Molecular Mechanisms of Antimicrobial Activity

The antimicrobial effects of 1,3-Dimethylphenazine are multifaceted, involving the induction of cellular stress and the disruption of fundamental physiological processes. These mechanisms contribute to its ability to inhibit the growth of a range of microorganisms.

A primary mechanism underlying the antimicrobial action of many phenazine (B1670421) compounds is their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). While direct studies on this compound are limited, the broader class of phenazines is known to accept electrons from cellular reducing agents, such as NADH or NADPH, and subsequently transfer them to molecular oxygen. This catalytic cycle produces superoxide (B77818) radicals (O₂⁻), which can be further converted to other ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH).

The accumulation of these ROS within a microbial cell leads to a state of oxidative stress. This imbalance between the production of ROS and the cell's ability to detoxify them results in widespread damage to vital cellular components. Lipids, proteins, and nucleic acids are all susceptible to oxidative damage, which can lead to lipid peroxidation, protein denaturation, and DNA mutations, ultimately culminating in cell death. The redox potential of the phenazine core is a key determinant in the efficiency of this ROS generation.

The generation of ROS and direct interactions of the this compound molecule can significantly disrupt cellular metabolism. Key metabolic enzymes, particularly those with susceptible thiol groups in their active sites, are prone to inactivation by oxidative stress. This can lead to the inhibition of critical metabolic pathways, such as cellular respiration and nutrient assimilation, thereby depriving the microorganism of the energy and building blocks necessary for survival.

Furthermore, the lipophilic nature of the phenazine ring allows it to intercalate into the lipid bilayer of cellular membranes. This insertion can disrupt the structural integrity and fluidity of the membrane. Consequently, essential functions of the cell membrane, including maintaining electrochemical gradients, regulating the transport of nutrients and ions, and serving as a barrier to the external environment, can be compromised. This loss of membrane integrity can lead to the leakage of intracellular contents and ultimately, cell lysis.

Phenazine compounds, as a class, are recognized for their broad-spectrum antimicrobial activity, exhibiting inhibitory effects against a variety of both Gram-positive and Gram-negative bacteria, as well as various fungal species. While comprehensive and specific data for this compound is not extensively documented in publicly available literature, the general mechanisms of action described above—oxidative stress and membrane disruption—are broadly effective against a wide range of microorganisms.

The efficacy against different microbial types can vary depending on the specific substitutions on the phenazine ring, which influence the compound's solubility, redox potential, and ability to penetrate different cell wall structures. For instance, the thick peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria present different barriers that can affect the compound's access to its cellular targets. Similarly, the chitin-rich cell wall of fungi presents a unique challenge. The table below provides hypothetical minimum inhibitory concentration (MIC) values to illustrate the concept of broad-spectrum activity, though specific experimental data for this compound is needed for confirmation.

Interactive Table: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Bacillus subtilis | Gram-positive Bacteria | 32 |

| Escherichia coli | Gram-negative Bacteria | 64 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | 128 |

| Candida albicans | Fungus (Yeast) | 32 |

| Aspergillus niger | Fungus (Mold) | 64 |

Note: These values are illustrative and not based on specific experimental results for this compound.

Interactions with Nucleic Acids

Beyond its effects on cellular metabolism and membranes, the planar aromatic structure of this compound suggests a potential for direct interaction with nucleic acids, a hallmark of many phenazine derivatives.

The planar, polycyclic aromatic ring system of this compound is a key structural feature that allows it to insert itself between the base pairs of a DNA double helix. This process, known as intercalation, leads to a distortion of the DNA structure, causing it to unwind and lengthen. The stability of the intercalated complex is typically governed by van der Waals forces and hydrophobic interactions between the phenazine ring and the stacked base pairs. The methyl groups at the 1 and 3 positions may influence the binding affinity and specificity of this interaction.

This physical distortion of the DNA helix can have profound biological consequences, as it can interfere with the binding of proteins that are essential for DNA processing.

The structural changes in DNA induced by the intercalation of this compound can create significant roadblocks for the cellular machinery responsible for DNA replication and transcription. DNA polymerases and RNA polymerases, the enzymes that synthesize new DNA and RNA strands, respectively, may be physically obstructed by the intercalated molecule. This can lead to a stalling or complete arrest of the replication fork and the transcription bubble.

Inhibition of DNA replication prevents the cell from dividing and proliferating, which is a potent bacteriostatic or fungistatic effect. Similarly, the disruption of transcription halts the synthesis of messenger RNA (mRNA), which in turn prevents the production of essential proteins required for all cellular functions. This multifaceted interference with the central dogma of molecular biology underscores the potential of this compound as an antimicrobial agent.

Influence on Cellular Bioenergetics and Biochemical Pathways

The defining characteristic of phenazines is their redox activity, which allows them to directly interfere with cellular energy metabolism. They act as mobile electron carriers, or shuttles, capable of accepting electrons from reduced molecules like NAD(P)H and donating them to various acceptors, including components of the electron transport chain (ETC). nih.govmit.edu

This ability allows phenazines to uncouple oxidative phosphorylation by shunting electrons away from the endogenous respiratory pathway. nih.gov In organisms not adapted to their presence, this disruption of electron flow can halt ATP synthesis and lead to metabolic collapse.

For the producing organism, however, this same property is a physiological advantage. Under hypoxic or anoxic conditions, phenazines help maintain redox homeostasis by re-oxidizing the surplus of NAD(P)H generated during fermentation, a process that sustains a membrane potential and supports survival. mit.edu Phenazine production can also influence the expression of primary respiratory enzymes, demonstrating a deep integration between this secondary metabolite and central energy metabolism. biorxiv.org For example, pyocyanin (B1662382) production in P. aeruginosa was found to decrease the activity of pyruvate (B1213749) dehydrogenase (PDH), altering carbon flux to enhance antibiotic resistance. asm.org

Cytotoxicity Mechanisms in Model Cell Systems (excluding human clinical data)

The cytotoxic effects of phenazines are primarily attributed to their ability to generate reactive oxygen species (ROS). nih.gov In the presence of oxygen, phenazines can undergo redox cycling where they are reduced by cellular reductants (e.g., NADPH) and then rapidly re-oxidized by molecular oxygen. This cycle produces superoxide radicals (O₂⁻), which can be further converted to other damaging ROS like hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). nih.gov

The resulting oxidative stress overwhelms the antioxidant defenses of susceptible cells, leading to widespread damage of lipids, proteins, and DNA, ultimately causing cell death. This is a key mechanism by which phenazine-producing bacteria compete against other microbes, including fungi and other bacteria. nih.govfrontiersin.org

In addition to ROS generation, some phenazine derivatives have been found to interfere with topoisomerase I and II activities in eukaryotic cells. nih.gov Since cancer cells often have high levels of topoisomerases, they are particularly susceptible to this mode of action. Studies on HeLa cell cultures have shown that phenazines can induce the formation of apoptotic bodies, suggesting that they can trigger programmed cell death. researchgate.net

Table 3: Summary of Phenazine Cytotoxicity Mechanisms

| Mechanism | Description | Target Cell Type | Reference(s) |

| ROS Generation | Redox cycling of phenazines produces superoxide and other ROS, causing oxidative stress. | Bacteria, Fungi, Eukaryotic cells | nih.govmdpi.com |

| Topoisomerase Inhibition | Interferes with the activity of topoisomerase I and II, disrupting DNA replication and repair. | Eukaryotic cells (e.g., tumor cells) | nih.gov |

| Apoptosis Induction | Triggers programmed cell death pathways in eukaryotic cells. | HeLa cells | researchgate.net |

Advanced Applications in Materials Science and Technology

Application as Redox Mediators in Energy Storage Devices

1,3-Dimethylphenazine, often referred to as DMPZ in scientific literature, has emerged as a promising redox mediator, particularly in the realm of advanced battery technologies. Its ability to act as an electron-hole carrier facilitates the otherwise sluggish electrochemical reactions at the cathode of batteries.

In the context of Lithium-Oxygen (Li-O₂) batteries, the addition of this compound as a redox mediator has been shown to significantly improve the reversibility of the oxygen reduction reaction (ORR) and the oxygen evolution reaction (OER). These reactions are fundamental to the charge and discharge processes of Li-O₂ batteries. The presence of DMPZ helps to lower the side reactions that typically limit the rechargeability of these high-energy-density batteries. Studies have demonstrated that in electrolytes based on Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in dimethyl sulfoxide (B87167) (DMSO), the addition of DMPZ leads to a notable improvement in the cycling stability and discharge capacity.

Similarly, in organic batteries, this compound has been utilized as a p-type organic cathode material. A dual-ion rechargeable battery system has been fabricated with DMPZ as the cathode. In its pristine state, DMPZ is reduced and during the charging process, it undergoes oxidation through anion association. This allows the battery to be charged even without a lithium reservoir in the counter-electrode. Such batteries have demonstrated reversible cycling with distinct voltage plateaus. The performance of these organic batteries can be influenced by the choice of electrolyte anions, as larger anions can lead to weaker electrostatic interactions and affect the stability of the resulting complex, thereby influencing the cell's voltage.

Table 1: Effect of this compound (DMPZ) on Li-O₂ Battery Performance

| Electrolyte System | Observed Enhancement with DMPZ |

|---|---|

| LiTFSI in DMSO | Significant improvement in the reversibility of ORR/OER |

| LiTFSI + LiNO₃ in TEGDME | Notable improvement in cycling stability and discharge capacity |

A significant challenge in the development of organic electrode materials is their potential solubility in the electrolyte, which can lead to a "shuttle effect" and degrade battery performance. In the case of this compound, which is a highly soluble cathode material, extensive electrochemical experiments have suggested that this shuttle effect is not primarily mediated by simple molecular diffusion. Instead, it is thought to occur via an electron-hopping mechanism through an electron self-exchange reaction. This understanding has led to the development of counter-strategies to mitigate this effect, such as pre-treating the anode to form a stable solid-electrolyte interface or using a DMPZ salt instead of the neutral molecule as the active material. These approaches have shown success in improving coulombic efficiency and capacity retention, indicating that the solubility of organic materials like this compound does not inherently preclude their use in high-performance batteries.

Integration into Organic Conductors and Functional Materials

The core structure of phenazine (B1670421) is a key component in the design of novel organic conductors and functional materials. Through methods like Buchwald–Hartwig cross-coupling reactions, the dihydrophenazine unit, a derivative of phenazine, can be incorporated into polymer frameworks. For instance, the cross-coupling of 5,10-dihydrophenazine (B1199026) with dichlorobenzene results in the formation of poly(phenylene-5,10-dihydrophenazine). By creating cross-linked polymer networks based on substituted phenazines, it is possible to develop amorphous cathode materials with enhanced electrochemical performance. These materials can deliver competitive energy densities while offering significantly improved power densities, which is attributed to the fast ion transport within the amorphous organic structure. The strategic tuning of cross-linking density allows for the optimization of the redox-active polymer's morphology and, consequently, its performance in energy storage devices.

Fabrication of Charge-Transfer Complexes

This compound is recognized as a potent electron donor, making it a valuable component in the fabrication of charge-transfer (CT) complexes. nih.gov These complexes are formed by the non-covalent interaction between an electron donor and an electron acceptor molecule, stabilized by a partial transfer of electron density. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the properties of CT complexes involving this compound.

In a study of CT complexes with 1,3,6-trinitro-9,10-phenanthrenequinone as the acceptor, 5,10-dimethylphenazine was identified as the strongest electron donor among a series of 23 aromatic π-electron donors. nih.gov The amount of charge transfer in the ground state for the most effective donors, including DMPZ, was calculated to be in the range of 0.134–0.240 e⁻. nih.gov This significant charge transfer is indicative of a strong donor-acceptor interaction, which is a key characteristic for the development of materials with interesting electronic and optical properties. The formation and properties of these CT complexes are governed by the energy difference between the highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor. nih.gov

Table 2: Theoretical Properties of the [PQ-DMPZ] Charge-Transfer Complex

| Property | Calculated Value |

|---|---|

| Amount of Charge Transfer (Ground State) | 0.134–0.240 e⁻ |

| HOMO-LUMO Energy Gap (ΔECTCEMO) | 1.04 eV |

Data from a theoretical study with 1,3,6-trinitro-9,10-phenanthrenequinone (PQ) as the acceptor. nih.gov

Optical and Electronic Properties in Advanced Materials

Phenazine derivatives, including this compound, possess distinct optical and electronic properties that make them suitable for applications in advanced materials, such as in organic electroluminescent (EL) devices. The photophysical properties of these compounds are closely linked to their molecular structure. For instance, 5,10-diaryldihydrophenazines, which share the core phenazine structure, have been synthesized and demonstrated to be excellent hole injection materials in EL devices.

The optical properties of phenazine and its derivatives have been investigated through various spectroscopic techniques. The UV-visible absorption spectrum of 5,10-dihydrophenazine, a closely related compound, shows a maximum absorption (λmax) at 350 nm. bohrium.com The electronic properties, such as the HOMO and LUMO energy levels, are crucial for determining their suitability for specific applications in organic electronics. For a series of phenazine-amine based fluorescent materials, HOMO and LUMO energy levels were found to be in the ranges of -5.39 to -5.68 eV and -3.59 to -3.71 eV, respectively. researchgate.net These energy levels, along with their emission characteristics, make them potential candidates for use in optoelectronic devices. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often used to predict and understand the optical and electronic properties of these materials. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Studies

Design and Synthesis of Novel 1,3-Dimethylphenazine Analogues with Modified Substituents

The design and synthesis of novel this compound analogues are guided by strategies aimed at introducing a wide array of functional groups to the core phenazine (B1670421) structure. researchgate.netrsc.orgrsc.org These modifications are intended to modulate the molecule's electronic, optical, and biological properties. A common approach involves the "ligation" of two aromatic rings, which can be achieved through methods like the double Buchwald-Hartwig amination of substituted bromoanilines, followed by an in situ oxidation to form the phenazine core. clockss.org This method is particularly useful for creating unsymmetrically disubstituted phenazines. clockss.org

Another versatile strategy involves the condensation of substituted anilines with fluoronitrobenzene derivatives, followed by reduction of the resulting nitro group and subsequent oxidation with ferric chloride to yield the phenazine salt. researchgate.net This salt can then be treated with various amines to introduce further diversity. researchgate.net More modern, sustainable methods employ visible-light-mediated synthesis using photoredox catalysts like eosin (B541160) Y to construct the phenazine ring from ortho-substituted aromatic amines in water. semanticscholar.org

Specific examples of derivatization include:

Alkoxy Group Introduction : Nonsymmetrically substituted 2,3-dialkoxyphenazine derivatives have been synthesized through a regioselective protocol involving the Buchwald-Hartwig coupling of a dialkoxy-2-nitroaniline with a bromo-2-nitrobenzene derivative. nih.gov

Fused-Ring Systems : Hybrid molecules, such as pyrano[3,2-a]phenazine and benzo[a]pyrano[2,3-c]phenazine derivatives, have been created through multi-component domino reactions, effectively fusing additional heterocyclic rings onto the phenazine framework. nih.govnih.gov

These synthetic methodologies provide a robust toolkit for chemists to systematically modify the this compound scaffold, enabling the exploration of structure-activity relationships. clockss.orgresearchgate.net

Correlation between Methyl Group Position and Electronic Properties